molecular formula C13H13F3N6O2 B10937641 N'-cyclohexylidene-7-hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide

N'-cyclohexylidene-7-hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide

Cat. No.: B10937641
M. Wt: 342.28 g/mol
InChI Key: ADBSATZZUSBLRP-UHFFFAOYSA-N
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Description

N-CYCLOHEXYLIDEN-7-HYDROXY-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The presence of the trifluoromethyl group and the triazolopyrimidine core contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-CYCLOHEXYLIDEN-7-HYDROXY-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Chemical Reactions Analysis

N-CYCLOHEXYLIDEN-7-HYDROXY-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYLIDEN-7-HYDROXY-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

N-CYCLOHEXYLIDEN-7-HYDROXY-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE can be compared with other triazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C13H13F3N6O2

Molecular Weight

342.28 g/mol

IUPAC Name

N-(cyclohexylideneamino)-7-oxo-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C13H13F3N6O2/c14-13(15,16)11-18-12-17-6-8(10(24)22(12)21-11)9(23)20-19-7-4-2-1-3-5-7/h6H,1-5H2,(H,20,23)(H,17,18,21)

InChI Key

ADBSATZZUSBLRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C2=CN=C3N=C(NN3C2=O)C(F)(F)F)CC1

Origin of Product

United States

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